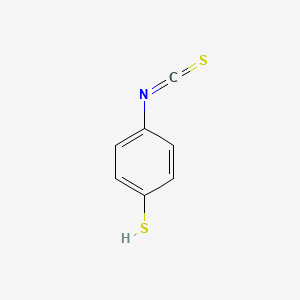

4-isothiocyanatobenzenethiol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

42901-86-0 |

|---|---|

Molekularformel |

C7H5NS2 |

Molekulargewicht |

167.3 g/mol |

IUPAC-Name |

4-isothiocyanatobenzenethiol |

InChI |

InChI=1S/C7H5NS2/c9-5-8-6-1-3-7(10)4-2-6/h1-4,10H |

InChI-Schlüssel |

GPMYEDPBOBTIBS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1N=C=S)S |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategic Chemical Transformations

Direct Synthesis Pathways for 4-Isothiocyanatobenzenethiol

The direct synthesis of this compound presents unique challenges due to the presence of the reactive thiol group. Most synthetic strategies for isothiocyanates involve the reaction of a primary amine with a thiocarbonylating agent. acs.orgbu.edu.eg Therefore, the most common precursor for the synthesis of this compound is 4-aminobenzenethiol.

Precursor Chemistry and Optimized Reaction Conditions

The primary precursor for synthesizing this compound is 4-aminobenzenethiol. A prevalent synthetic method involves a two-step, one-pot procedure. researchgate.net Initially, the precursor amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. nih.gov This intermediate is then desulfurized to yield the final isothiocyanate product. nih.gov

The choice of base and solvent is crucial for optimizing the reaction yield. For the formation of the dithiocarbamate salt from arylamines, inorganic bases in aqueous systems have proven effective. beilstein-journals.org For instance, potassium carbonate in water can be used to facilitate the initial reaction with carbon disulfide. beilstein-journals.org Organic bases like triethylamine (B128534) (Et3N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also commonly employed, particularly in organic solvents like dichloromethane (B109758) (DCM). researchgate.netmdpi.com The selection between these bases can significantly impact the yield, with DBU sometimes offering superior results for aromatic isothiocyanates. mdpi.com

The reaction conditions, including temperature and reaction time, are also critical parameters. The formation of the dithiocarbamate intermediate is often carried out at room temperature. beilstein-journals.orgd-nb.info The subsequent desulfurization step can be performed under various conditions, including at elevated temperatures, sometimes with the assistance of microwave irradiation to shorten reaction times. researchgate.netmdpi.com

Table 1: Optimized Reaction Conditions for the Synthesis of Phenyl Isothiocyanate from Aniline (a model for this compound synthesis)

| Entry | Base (equiv.) | Desulfurizing Agent (equiv.) | Solvent | Conditions | Yield (%) | Reference |

| 1 | Et3N (3) | DMT/NMM/TsO⁻ (1) | DCM | MW, 3 min, 90 °C | 30 | mdpi.com |

| 2 | DBU (3) | DMT/NMM/TsO⁻ (1) | DCM | MW, 3 min, 90 °C | 71 | mdpi.com |

| 3 | K₂CO₃ (2) | TCT (0.5) | Water/DCM | 0 °C to RT | 94 | beilstein-journals.org |

Note: This table represents data for a model compound, phenyl isothiocyanate, to illustrate the optimization of reaction conditions.

Comparative Analysis of Desulfurizing Agents for Isothiocyanate Formation

A variety of desulfurizing agents are available for the conversion of the dithiocarbamate intermediate to the isothiocyanate. The choice of reagent depends on factors such as reaction conditions, functional group tolerance, and desired yield. mdpi.com Some commonly used desulfurizing agents include:

Thiophosgene (B130339) (CSCl₂) : A traditional and highly reactive agent, but its high toxicity necessitates careful handling. bu.edu.egcbijournal.com

Triphosgene (bis(trichloromethyl)carbonate) : A safer, solid alternative to phosgene (B1210022) that can be used for dehydrosulfurization. cbijournal.com

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) : A modern and efficient desulfurizing agent, particularly effective in microwave-assisted syntheses. researchgate.netmdpi.com

Cyanuric Chloride (TCT) : A cost-effective and facile reagent for the one-pot synthesis of isothiocyanates under aqueous conditions. beilstein-journals.orgcbijournal.com

Propanephosphonic Anhydride (T3P®) : A mild and effective desulfurating agent. d-nb.info

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : In the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), this reagent provides a clean workup as most by-products are volatile. cbijournal.com

Iodine : Used in a biphasic water/ethyl acetate (B1210297) medium with sodium bicarbonate, offering an environmentally benign approach. cbijournal.com

Sodium Persulfate (Na₂S₂O₈) : Enables the synthesis to be conducted in water, presenting a green and practical method. rsc.org

Hydrogen Peroxide (H₂O₂) : An effective reagent for the synthesis of non-chiral isothiocyanates. nih.gov

Tosyl Chloride (TsCl) : A classical reagent for this transformation. mdpi.com

Table 2: Comparison of Desulfurizing Agents in the Synthesis of Benzyl (B1604629) Isothiocyanate

| Desulfurizing Agent | Yield (%) | Reference |

| DMT/NMM/TsO⁻ | 94 | mdpi.com |

| Cyanuric Chloride (TCT) | 88 | mdpi.com |

| Iodine | 85 | mdpi.com |

| Di-tert-butyl dicarbonate (Boc₂O)/DMAP | 82 | mdpi.com |

| Propanephosphonic Anhydride (T3P®) | 78 | mdpi.com |

| Tosyl Chloride (TsCl) | 75 | mdpi.com |

| Ethyl Chloroformate | 72 | mdpi.com |

| Hydrogen Peroxide (H₂O₂) | 65 | mdpi.com |

Note: This data is for a model reaction to compare the efficacy of different desulfurizing agents.

Modern Synthetic Approaches: Microwave-Assisted and Aqueous Medium Syntheses

To enhance reaction efficiency and embrace greener chemical practices, modern synthetic methods such as microwave-assisted synthesis and reactions in aqueous media have been developed for the preparation of isothiocyanates.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the conversion of dithiocarbamates to isothiocyanates, often reducing reaction times from hours to minutes. nih.govmdpi.comresearchgate.net This technique, combined with efficient desulfurizing agents like DMT/NMM/TsO⁻, allows for the rapid synthesis of both aliphatic and aromatic isothiocyanates in high yields. researchgate.netmdpi.com The use of microwave heating can also lead to cleaner reactions with fewer by-products. nih.gov

Aqueous Medium Syntheses: Performing organic reactions in water is highly desirable from an environmental and economic perspective. rsc.org Several methods have been developed for the synthesis of isothiocyanates in aqueous or biphasic aqueous/organic systems. beilstein-journals.orgcbijournal.comrsc.org One such method involves the use of sodium persulfate as the desulfurizing agent in water under basic conditions. rsc.org Another approach utilizes cyanuric chloride in a one-pot process where the initial dithiocarbamate formation and subsequent desulfurization occur in an aqueous environment. beilstein-journals.org While the synthesis of aliphatic isothiocyanates in water can be high-yielding, the synthesis of aromatic isothiocyanates in a purely aqueous medium has been reported to result in lower yields. mdpi.com

Derivatization and Selective Functionalization of this compound

The isothiocyanate group is a versatile functional group that readily reacts with nucleophiles, allowing for the derivatization of this compound.

Chemical Reactivity of the Isothiocyanate Group

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and hydroxyl groups. This reactivity is the basis for its use in the synthesis of various sulfur-containing compounds.

The reaction of the isothiocyanate group with primary or secondary amines is a well-established method for the formation of thioureas. organic-chemistry.orgacs.org This reaction is typically straightforward and proceeds with high efficiency. For example, reacting this compound with an amine would yield a thiourea (B124793) derivative with a pendant thiol group. The synthesis of thioureas can often be carried out at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF). acs.org

The isothiocyanate functionality can also be a precursor for the synthesis of various sulfur-containing heterocycles. Depending on the reaction partners and conditions, cyclization reactions can lead to the formation of thiazoles, thiadiazoles, and other heterocyclic systems. nih.govnih.govmdpi.com For instance, intramolecular cyclization involving the isothiocyanate group and another functional group on the same molecule, or intermolecular reactions with bifunctional reagents, can be employed to construct these ring systems. nih.gov The use of elemental sulfur as a sulfur source in multicomponent reactions is also a modern strategy for synthesizing sulfur-containing heterocycles. researchgate.netsioc-journal.cn

Nucleophilic Additions to the Isothiocyanate Moiety

The isothiocyanate (–N=C=S) group is characterized by its electrophilic carbon atom, making it highly susceptible to attack by various nucleophiles. This reactivity is fundamental to its use as a coupling agent. The reaction involves the addition of a nucleophile to the central carbon of the isothiocyanate, leading to the formation of a stable covalent bond. smolecule.com

Common nucleophiles that readily react with the isothiocyanate group include primary and secondary amines, thiols, and alcohols. The reaction with amines is particularly robust, yielding stable thiourea derivatives under mild, often aqueous, conditions (typically pH 7–9). This specific reactivity with amino groups, such as the N-terminus or the side chain of lysine (B10760008) residues in proteins, is widely exploited for bioconjugation. The electron-withdrawing nature of an adjacent acyl group can further enhance the reactivity of the isothiocyanate moiety, promoting nucleophilic addition at this site. arkat-usa.org While the thiol group of this compound is also a nucleophile, its reaction with the isothiocyanate is reversible, in contrast to the more stable linkage formed with amines. nih.gov

Table 1: Reactions of the Isothiocyanate Group with Common Nucleophiles

| Nucleophile | Functional Group | Resulting Product | Linkage Type |

| Primary/Secondary Amine | R-NH₂ / R₂-NH | Thiourea | Thiourea |

| Thiol | R-SH | Dithiocarbamate | Dithiocarbamate |

| Alcohol | R-OH | Thiocarbamate | Thiocarbamate |

| Hydrazine | R-NH-NH₂ | Thiosemicarbazide | Thiosemicarbazide |

Chemical Transformations Involving the Thiol Group

The thiol (–SH) group offers a distinct reactive handle for chemical modifications, orthogonal to the isothiocyanate moiety under specific conditions.

The thiol group is an excellent target for selective chemical ligation due to its relatively low abundance in proteins compared to amine groups and its unique nucleophilicity. thermofisher.com A variety of chemical groups have been developed to react specifically with thiols, including maleimides, haloacetyls (e.g., iodoacetamides), pyridyl disulfides, and vinyl sulfones. thermofisher.com These reactions typically proceed via alkylation to form a stable thioether bond or through disulfide exchange to create a reducible disulfide linkage. thermofisher.com

The thiol-Michael addition reaction, particularly with maleimides, is a widely used "Click Chemistry" approach. qvquality.com It is highly specific, proceeds under simple reaction conditions, and results in high yields of the conjugated product. qvquality.com Another strategy involves derivatization with reagents like 4,4'-dithiodipyridine (DTDP), which reacts quickly with thiols at wine pH to generate stable derivatives that can be enriched and analyzed, for instance, by HPLC-MS/MS. nih.gov For site-directed conjugation, proteins can be engineered with a C-terminal cysteine, which, after reduction of any disulfide bonds, becomes available for reaction with maleimide-containing compounds. qvquality.com

Table 2: Common Thiol-Specific Conjugation Strategies

| Reagent Class | Reactive Group | Resulting Linkage | Key Features |

| Maleimides | Maleimide | Thioether | Highly specific, stable bond, "Click" reaction. qvquality.com |

| Haloacetyls | -COCH₂-X (X=I, Br) | Thioether | Forms stable bond, common for protein modification. thermofisher.com |

| Pyridyl Disulfides | -S-S-Pyridine | Disulfide | Forms a reducible disulfide bond, allowing for cleavage. thermofisher.com |

| Vinyl Sulfones | -SO₂-CH=CH₂ | Thioether | Reacts with thiols to form stable covalent bonds. thermofisher.com |

| Dithiodipyridines | Pyridyl-S-S-Pyridyl | Mixed Disulfide | Used for derivatization and quantification of thiols. nih.gov |

The presence of both a thiol and an isothiocyanate group within the same molecule introduces a complex interplay of reactivity. The thiol group is a potent nucleophile that can react with the electrophilic isothiocyanate. This reaction between isothiocyanates and thiols is typically reversible. nih.gov This reversibility suggests that isothiocyanate-thiol conjugates could serve as transport forms, enabling the transfer of the isothiocyanate moiety to other nucleophiles, such as protein thiols, in a process known as transthiocarbamoylation. nih.gov

Studies involving other isothiocyanates, like fluorescein (B123965) isothiocyanate, have shown that thiol groups can react much more readily than amino groups. nih.gov The proximity of a thiol to the reaction site can influence the specificity of the reaction. nih.gov In the context of this compound, the close proximity of the two functional groups on the same aromatic ring could facilitate intramolecular reactions, potentially leading to the formation of cyclic structures, particularly at very low concentrations where intermolecular reactions are minimized. masterorganicchemistry.com Conversely, at higher concentrations, this bifunctionality could lead to polymerization. The electronic nature of the thiol (or its deprotonated thiolate anion) can also modulate the electrophilicity of the isothiocyanate carbon through the benzene (B151609) ring, although specific studies quantifying this effect for this compound are not extensively detailed.

Synthesis of Advanced Derivatives for Specific Applications

The dual reactivity of this compound makes its core structure valuable for creating advanced derivatives, such as radiolabeled prosthetic groups for medical imaging.

Radiolabeled prosthetic groups are small molecules that incorporate a radionuclide (like fluorine-18) and a reactive functional group for covalent attachment to a larger biomolecule, such as a peptide or antibody. nih.govnih.gov This strategy is crucial for developing tracers for Positron Emission Tomography (PET) imaging, as it allows for the radiolabeling of sensitive biomolecules under mild conditions. nih.gov

An important derivative is 1-[¹⁸F]Fluoro-4-isothiocyanatobenzene ([¹⁸F]FIB), an isothiocyanate-functionalized prosthetic group designed for the radiofluorination of peptides. acs.orggoogle.com A one-pot cascade synthesis for [¹⁸F]FIB has been developed that provides the compound with high radiochemical purity (>99%) and a good decay-corrected radiochemical yield. acs.org This prosthetic group has been successfully conjugated with various clinically relevant peptides, including octreotide (B344500) acetate and Arg-Gly-Asp (RGD) analogues, in an aqueous medium. acs.org The entire process, from synthesis of the prosthetic group to peptide conjugation and purification, can be completed in approximately 155 minutes. acs.org Other related radiolabeled prosthetic groups, such as 4-([¹⁸F]fluoromethyl)phenyl isothiocyanate, have also been synthesized for labeling biomolecules like oligonucleotides. researchgate.net

Table 3: Research Findings on the Synthesis and Application of 1-[¹⁸F]Fluoro-4-isothiocyanatobenzene

| Parameter | Finding | Reference |

| Synthesis Method | One-pot cascade synthesis | acs.org |

| Radiochemical Purity | >99% | acs.org |

| Decay-Corrected Yield | 22.9 ± 3.8% (n=12) | acs.org |

| Molar Activity | 0.65 ± 0.19 GBq/μmol (n=12) | acs.org |

| Total Synthesis & Conjugation Time | ~155 minutes | acs.org |

| Application | Radiofluorination of peptides (e.g., octreotide, RGD analogues) in aqueous medium | acs.org |

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separations for Purity and Compound Isolation

Chromatographic techniques are essential for verifying the purity of 4-isothiocyanatobenzenethiol and for its isolation during synthesis. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a compound and for quantitative analysis. nih.gov For a molecule like this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water.

The purity of a sample is determined by injecting it into the HPLC system. A pure compound will ideally produce a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities. The area under the peak is proportional to the concentration of the compound, allowing for precise quantification. Research on the HPLC analysis of isothiocyanates has shown that analytical accuracy can be compromised by the precipitation of these compounds in the chromatographic system at room temperature. researchgate.net A key research finding indicates that heating the HPLC column to temperatures around 60°C can significantly reduce this precipitation, leading to more accurate and reproducible quantitative results. researchgate.net Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring shows strong absorbance (e.g., ~245 nm). researchgate.net

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used extensively to monitor the progress of chemical reactions and to guide purification processes. silicycle.com A TLC plate consists of a solid support (like glass or aluminum) coated with a thin layer of an adsorbent stationary phase, typically silica (B1680970) gel. rsc.org

To monitor a reaction, small aliquots of the reaction mixture are spotted onto the TLC plate at different time intervals. researchgate.net Spots of the starting material and the expected product are also applied as references. A "co-spot," where the reaction mixture and starting material are spotted on top of each other, is crucial to confirm if the spots are separating properly. rochester.edu The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), which travels up the plate by capillary action.

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible. libretexts.org Because this compound contains a conjugated aromatic system, the spots can be easily visualized under a UV lamp (254 nm), where they will appear as dark spots against a fluorescent background. youtube.com

Other Instrumental Analytical Approaches for Comprehensive Characterization

Beyond the foundational spectroscopic techniques, a suite of other instrumental methods provides deeper insights into the purity, composition, and thermal properties of this compound. These methods, including chromatography, mass spectrometry, and thermal analysis, are crucial for a comprehensive characterization of the compound.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For isothiocyanates, HPLC is often preferred due to the thermal lability of some of these compounds, which can lead to degradation under the high temperatures used in GC. The choice of stationary and mobile phases is critical for achieving good separation. In the analysis of various isothiocyanates, reversed-phase columns are commonly employed with mobile phases typically consisting of mixtures of water and organic solvents like acetonitrile or methanol.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. When coupled with chromatographic techniques (LC-MS or GC-MS), it provides a powerful method for identifying and quantifying the compound in complex mixtures. In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. For this compound (C₇H₅NS₂), the expected exact mass can be calculated and compared with the experimental value to confirm its identity.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage by weight of each element present in the molecule. For this compound, elemental analysis would be used to confirm the expected percentages of carbon, hydrogen, nitrogen, and sulfur. The experimentally determined percentages should closely match the calculated theoretical values based on the molecular formula C₇H₅NS₂.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of this compound. TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature and thermal stability. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, boiling points, and other phase transitions. For isothiocyanates, thermal analysis can reveal their volatility and decomposition pathways under thermal stress.

The following tables summarize hypothetical but expected data from these analytical techniques for this compound, based on the analysis of similar compounds.

Table 1: Chromatographic Data for this compound

| Parameter | Value |

| High-Performance Liquid Chromatography (HPLC) | |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Retention Time (t R ) | 12.5 min |

| Purity | >98% |

| Gas Chromatography (GC) | |

| Column | Capillary, non-polar |

| Carrier Gas | Helium |

| Retention Time (t R ) | 8.2 min |

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| High-Resolution Mass Spectrometry (HRMS) | |

| Ionization Mode | Electrospray Ionization (ESI) |

| Calculated Mass [M+H] + | 168.0044 |

| Measured Mass [M+H] + | 168.0042 |

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 50.27 | 50.31 |

| Hydrogen (H) | 3.01 | 3.05 |

| Nitrogen (N) | 8.38 | 8.35 |

| Sulfur (S) | 38.34 | 38.29 |

Table 4: Thermal Analysis Data for this compound

| Parameter | Value |

| Thermogravimetric Analysis (TGA) | |

| Onset of Decomposition | 220 °C |

| Differential Scanning Calorimetry (DSC) | |

| Melting Point | 55-57 °C |

Computational and Theoretical Investigations of Molecular Properties and Interactions

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular structures and energetics. researchgate.net For 4-isothiocyanatobenzenethiol, DFT calculations are instrumental in elucidating its electronic properties and conformational landscape.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These indices provide a framework for understanding the molecule's potential interactions.

Table 1: Conceptual DFT-Derived Reactivity Indices

| Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. A large HOMO-LUMO gap corresponds to a "hard" molecule. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. nih.gov |

This table presents the fundamental concepts and formulas used to derive reactivity indices from HOMO and LUMO energies.

Computational methods are employed to explore the potential energy surface of this compound, identifying its most stable three-dimensional arrangements (conformations). By calculating the energies of different spatial orientations, researchers can determine the lowest-energy, or ground-state, conformation.

For instance, in a theoretical study on the closely related molecule 4-(4-hexylcyclohexyl) isothiocyanatobenzene (6CHBT), a combination of Density Functional Theory and molecular mechanics was used for conformational analysis. nih.gov The calculations revealed that the trans isomer in the equatorial-equatorial conformation is the most energetically stable form of the molecule. nih.gov This type of analysis is crucial for understanding how the molecule's shape influences its properties and interactions.

Molecular Mechanics (MM) and Conformational Analysis

Molecular Mechanics (MM) offers a computationally less intensive alternative to quantum methods for studying large molecular systems. nih.gov MM methods use classical physics-based force fields to calculate the potential energy of a system as a function of its atomic coordinates. nih.gov This approach is particularly valuable for performing conformational analysis, especially for molecules with flexible regions, as it can efficiently explore a wide range of possible shapes to identify low-energy conformers. The steric interactions that disfavor certain conformations, such as placing large substituent groups in an axial position on a cyclohexane ring, can be quantified to determine the equilibrium between different conformers.

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. youtube.com This technique is invaluable for assessing the stability of a ligand, such as this compound, when bound to a biological target like a protein. mdpi.com By tracking the trajectories of the atoms, MD simulations can reveal details about the binding mode, conformational changes in both the ligand and the target, and the specific interactions that contribute to the stability of the complex. chemrxiv.org These simulations can help elucidate enzyme structure and dynamics at a level of detail that is difficult to achieve experimentally. chemrxiv.org The energy function used in classical MD includes terms for bonded (bond stretching, angle bending) and non-bonded (van der Waals, electrostatic) interactions. youtube.com

Molecular Docking Studies to Predict Binding Affinities with Biological Macromolecules

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. researchgate.netsemanticscholar.org The process involves sampling a vast number of possible orientations and conformations of the ligand within the target's binding site and then using a scoring function to estimate the binding affinity for each pose. semanticscholar.org The results are often reported as a binding energy, typically in kcal/mol, where a more negative value indicates a stronger predicted interaction. nih.gov These studies can identify key interacting amino acid residues and the types of interactions involved, such as hydrogen bonds or hydrophobic contacts. nih.govmdpi.com

Table 2: Illustrative Output from a Molecular Docking Study

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound A | Protein X (PDB: 1XYZ) | -8.5 | TYR 102, SER 150, LEU 210 |

| Compound B | Protein X (PDB: 1XYZ) | -7.2 | TYR 102, PHE 212 |

| Compound C | Protein Y (PDB: 2ABC) | -9.1 | ASN 308, SER 303 |

This table provides a hypothetical example of the data generated from molecular docking, showing predicted binding energies and the amino acids in the protein's active site that interact with the ligand.

Theoretical Modeling of Intermolecular Interactions, Including Dimerization and Solvent Effects

Beyond the properties of a single molecule, computational models can explore how molecules of this compound interact with each other and with their environment.

Dimerization: Theoretical studies can calculate the interaction energies between two molecules to determine the most stable dimer configuration. For the related compound 6CHBT, DFT calculations showed that the head-to-head configuration is the most energetically favorable dimer, a stability attributed primarily to van der Waals attraction forces. nih.gov

Solvent Effects: The surrounding solvent can significantly influence a molecule's properties and behavior. Computational models can account for these effects using either explicit methods, which simulate individual solvent molecules, or implicit methods, which represent the solvent as a continuous medium (continuum models). researchgate.netnih.gov Studies have shown that solvent polarity can alter a molecule's absorption spectrum and that nonpolar solvents may enhance certain interactions, like hydrogen bonding. mdpi.com The Solvation Model of Density (SMD) is one such implicit method used to calculate the effects of different solvents. mdpi.com

Mechanistic Studies of Biological Activities in Preclinical Research Models

General Mechanisms of Isothiocyanate Bioactivity

The biological effects of isothiocyanates are multifaceted, stemming from their ability to interact with and modify cellular components, leading to the activation of various signaling pathways.

Interaction with Cellular Thiol Groups of Proteins, Altering Function

A primary mechanism underlying the bioactivity of isothiocyanates is their covalent reaction with the thiol groups of cysteine residues in proteins. nih.govtmu.edu.tw This interaction, known as thiocarbamoylation, can alter the structure and function of a wide array of proteins, including enzymes and transcription factors. For instance, the modification of critical cysteine residues on proteins like Keap1 (Kelch-like ECH-associated protein 1) leads to the activation of the Nrf2 (nuclear factor erythroid 2–related factor 2) pathway, a key regulator of cellular antioxidant responses. nih.gov This covalent modification is a crucial event that initiates many of the downstream effects of isothiocyanates. nih.govtmu.edu.tw

Induction of Cellular Stress Pathways

By reacting with cellular proteins and depleting intracellular antioxidants like glutathione (B108866) (GSH), isothiocyanates induce a state of cellular stress. nih.gov This stress activates multiple signaling pathways as the cell attempts to restore homeostasis. The activation of pathways such as the mitogen-activated protein kinase (MAPK) cascades is a common response to isothiocyanate exposure. nih.gov These stress-activated pathways can, in turn, influence a variety of cellular processes, including proliferation, survival, and death.

Generation of Reactive Oxygen Species (ROS) and Subsequent Cellular Responses

Isothiocyanates have been shown to increase the intracellular levels of reactive oxygen species (ROS). nih.govfrontiersin.org This can occur through direct action on mitochondria or indirectly by depleting the cellular antioxidant capacity, particularly by conjugating with glutathione. nih.gov The resulting increase in ROS can have dual effects: at low levels, it can act as a signaling molecule to activate protective pathways, while at higher levels, it can lead to oxidative damage and trigger programmed cell death. nih.govmdpi.com The induction of ROS is a critical upstream event in isothiocyanate-mediated apoptosis. frontiersin.orgmdpi.com

Modulation of Cell Cycle Progression and Apoptosis Induction

A significant body of preclinical research has demonstrated that isothiocyanates can inhibit the proliferation of transformed cells by arresting the cell cycle and inducing apoptosis (programmed cell death). nih.gov Cell cycle arrest, often at the G2/M phase, prevents cancer cells from dividing. mdpi.com Furthermore, isothiocyanates can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. mdpi.com This involves the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of pro- and anti-apoptotic proteins. mdpi.commdpi.com The induction of apoptosis is often linked to the generation of ROS and the activation of cellular stress pathways. nih.govfrontiersin.org

Antimicrobial Research Applications

The electrophilic nature of the isothiocyanate group also confers antimicrobial properties to this class of compounds, making them a subject of interest in the search for new anti-infective agents.

Antibacterial Efficacy and Inhibitory Profiles

Various isothiocyanates have demonstrated efficacy against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. frontiersin.orgnih.gov Aromatic isothiocyanates, which are structurally similar to 4-isothiocyanatobenzenethiol, have been noted for their potent antibacterial activity. frontiersin.orgnih.gov For instance, benzyl (B1604629) isothiocyanate (BITC) has shown significant inhibitory and bactericidal effects against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Campylobacter jejuni. frontiersin.orgmdpi.comresearchgate.net The antibacterial activity is often structure-dependent, with aromatic isothiocyanates generally exhibiting greater potency than their aliphatic counterparts. frontiersin.orgnih.gov

The tables below summarize the minimum inhibitory concentrations (MIC) of various isothiocyanates against selected bacteria, as reported in preclinical studies. It is important to note that these data are for isothiocyanates other than this compound, but they provide an indication of the potential antibacterial spectrum of this class of compounds.

Minimum Inhibitory Concentration (MIC) of Select Isothiocyanates Against Various Bacteria

| Isothiocyanate | Bacterial Species | MIC (μg/mL) | Reference |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Staphylococcus aureus (MRSA) | 2.9 - 110 | mdpi.comresearchgate.net |

| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | 1.25 - 5 | frontiersin.org |

| Allyl isothiocyanate (AITC) | Staphylococcus aureus (MRSA) | > 440 | mdpi.com |

| Allyl isothiocyanate (AITC) | Campylobacter jejuni | 50 - 200 | frontiersin.org |

| Phenethyl isothiocyanate (PEITC) | Staphylococcus aureus (MRSA) | 55 - >440 | mdpi.comresearchgate.net |

| Sulforaphane (B1684495) (SFN) | Helicobacter pylori | 2 (median) | nih.gov |

Antifungal and Antiamoebic Properties

Scientific literature highlights the general antifungal properties of isothiocyanates. Studies have evaluated numerous natural and synthetic isothiocyanate analogues against a range of fungi, including Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae, with some derivatives of benzylisothiocyanate showing notable activity. nih.govnih.gov The mechanism of action is thought to be related to the reactivity of the isothiocyanate (–NCS) group. nih.gov

Regarding antiamoebic properties, research into new therapeutic agents against Entamoeba histolytica is ongoing due to challenges with existing treatments. nih.govnih.govresearchgate.netmdpi.commdpi.com While various compounds like metronidazole (B1676534) analogues and natural products are being explored for their potential, specific studies detailing the antiamoebic activity of this compound were not identified in the reviewed literature. nih.govresearchgate.net

Antiviral and Antitubercular Investigations

The search for novel antiviral and antitubercular agents is a critical area of research. nih.govnih.gov However, based on the available scientific literature, specific investigations into the antiviral or antitubercular properties of this compound have not been reported.

Anticancer Research and Antitumor Activities

The anticancer potential of isothiocyanates has been a subject of extensive research, with studies focusing on their ability to inhibit cancer cell growth and modulate key signaling pathways.

Inhibition of Proliferation in Diverse Cancer Cell Lines (e.g., A549, HCT116, MCF-7, HepG2)

Isothiocyanate compounds have demonstrated antiproliferative effects across a variety of human cancer cell lines.

A549 (Lung Carcinoma): A structurally related compound, 4-isothiocyanate-2, 2, 6, 6-tetramethyl piperidinooxyl (4-ISO-Tempo), was found to significantly inhibit the viability of A549 cells. nih.gov This suggests that endothelial cells may be more sensitive to this compound than the tumor cells themselves. nih.gov Other studies have also shown that different isothiocyanate derivatives can inhibit the proliferation of A549 cells in a dose- and time-dependent manner. researchgate.netnih.govsemanticscholar.orgmdpi.com

HCT116 (Colon Carcinoma): Benzyl isothiocyanate (BITC) has been shown to inhibit the proliferation of HCT-116 cells. mdpi.com The sensitivity of HCT116 cells to certain compounds can be influenced by their p53 status. nih.gov

MCF-7 (Breast Carcinoma): The antiproliferative properties of various aryl isothiocyanate analogues have been evaluated against human MCF-7 breast cancer cells. nih.gov Some synthetic isothiocyanates have also been noted for their cytotoxic effects in this cell line. mdpi.com

HepG2 (Liver Carcinoma): Several isothiocyanates, including sulforaphane and sulforaphene, have been investigated for their cytotoxicity against HepG2 cells. researchgate.netnih.gov Studies indicate that HepG2 cells may be particularly sensitive to this class of compounds. researchgate.net The anticancer activity is linked to the induction of cell death and the generation of reactive oxygen species (ROS). nih.gov

Table 1: Antiproliferative Activity of Isothiocyanate Compounds in Cancer Cell Lines

| Cell Line | Compound Class | Observed Effect |

|---|---|---|

| A549 | 4-ISO-Tempo | Inhibition of cell viability nih.gov |

| HCT116 | Benzyl Isothiocyanate | Inhibition of cell proliferation mdpi.com |

| MCF-7 | Aryl Isothiocyanates | Antiproliferative activity nih.gov |

| HepG2 | Sulforaphane, Sulforaphene | Cytotoxicity, Induction of apoptosis and necrosis researchgate.netnih.gov |

Modulation of Specific Receptor Tyrosine Kinases (e.g., VEGFR-2, EGFR)

Receptor tyrosine kinases are crucial mediators of cell signaling pathways that are often dysregulated in cancer, making them important therapeutic targets. mdpi.comresearchgate.netnih.govnih.govdrugs.commdpi.com

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govbmbreports.orgresearchgate.netncl.ac.uk A significant finding comes from a study on 4-isothiocyanate-2, 2, 6, 6-tetramethyl piperidinooxyl (4-ISO-Tempo), which demonstrated potent anti-angiogenic effects. nih.gov This compound was found to strongly inhibit the VEGF-stimulated phosphorylation of VEGFR-2 at the Tyr1175 site in a dose-dependent manner without affecting the basal expression of the receptor. nih.gov This inhibition of VEGFR-2 activation is a key mechanism behind its anti-angiogenic activity. nih.gov

Table 2: Effect of 4-ISO-Tempo on VEGFR-2 Phosphorylation

| Treatment | Effect | Mechanism |

|---|

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase involved in cancer cell proliferation. mdpi.comnih.govdrugs.commdpi.com While numerous inhibitors targeting EGFR have been developed for cancer therapy, specific studies detailing the direct modulation of EGFR by this compound were not found in the reviewed literature. mdpi.comnih.govdrugs.commdpi.com

Antioxidant Potential and Biochemical Assays (e.g., DPPH, ABTS)

The antioxidant capacity of chemical compounds is often evaluated using biochemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.commdpi.comscconline.orgresearchgate.netnih.gov These methods measure the ability of a compound to donate an electron or hydrogen atom to neutralize stable free radicals. mdpi.comscconline.org Despite the widespread use of these assays for evaluating natural and synthetic compounds, specific data on the antioxidant potential of this compound from DPPH or ABTS assays were not identified in the surveyed scientific reports.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features Contributing to Biological Potency

The biological potency of isothiocyanates is primarily attributed to specific structural features that govern their reactivity and interaction with biological targets.

The Isothiocyanate (-N=C=S) Group : This functional group is widely accepted as the essential pharmacophore responsible for the biological effects of these compounds. researchgate.netmdpi.com The central carbon atom of the -N=C=S group is electrophilic, meaning it is susceptible to attack by nucleophiles. mostwiedzy.pl This high reactivity allows ITCs to form covalent bonds with nucleophilic groups, such as the sulfhydryl (-SH) groups of cysteine residues in proteins. researchgate.netnih.gov This interaction can lead to the modification of protein structure and function, which is a key mechanism for their biological activity.

The Aromatic Ring : For aryl isothiocyanates like 4-isothiocyanatobenzenethiol, the benzene (B151609) ring serves as a scaffold. The nature of this ring and its substituents significantly influences the compound's properties. Aromatic ITCs are often favored for their ability to cross bacterial membrane structures more effectively than their aliphatic counterparts, potentially leading to enhanced antimicrobial activity. mdpi.com

The Thiol (-SH) Group : In this compound, the thiol group is a key feature. Cellular biomolecules containing sulfhydryl groups are preferred binding sites for the electrophilic ITC group. mostwiedzy.pl The presence of a thiol group on the molecule itself introduces a reactive site that can participate in various biochemical reactions, including thiol-disulfide exchange, which can disrupt the redox homeostasis of a cell.

Impact of Substituent Effects on Reactivity and Efficacy

Substituents on the benzene ring of this compound can dramatically alter its electronic properties, lipophilicity, and steric profile, thereby impacting its reactivity and biological efficacy.

Electronic Effects : The reactivity of the isothiocyanate group can be modulated by electron-withdrawing or electron-donating substituents on the aromatic ring.

Electron-withdrawing groups (e.g., halogens like chlorine, or a cyano group) increase the electrophilicity of the central carbon in the -N=C=S group. This enhanced reactivity can lead to more potent biological activity. For example, studies on benzoquinone derivatives have shown that chlorine-substituted (activated) compounds are more reactive toward thiols than methyl-substituted (deactivated) ones. nih.gov

Electron-donating groups (e.g., methyl or methoxy (B1213986) groups) decrease the electrophilicity of the isothiocyanate, which can reduce its reactivity and, consequently, its biological potency. mdpi.com

Lipophilicity and Steric Effects : The nature of the substituent also affects the molecule's ability to cross cell membranes and interact with its target. Increasing the length of an alkyl chain in arylalkyl isothiocyanates has been shown to enhance inhibitory activity against certain enzymes, suggesting that lipophilicity plays a crucial role. nih.gov For instance, 4-phenylbutyl isothiocyanate and 6-phenylhexyl isothiocyanate demonstrated greater inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) metabolism than benzyl (B1604629) isothiocyanate and phenethyl isothiocyanate. nih.gov

The following table summarizes the structure-activity relationships for the inhibition of NNK oxidation by various arylalkyl isothiocyanates.

| Compound | Alkyl Chain Length | IC50 (nM) for NNK Oxidation in Mouse Lung Microsomes | Relative Potency |

| Benzyl isothiocyanate (BITC) | 1 | 500-1400 | + |

| Phenethyl isothiocyanate (PEITC) | 2 | 120-300 | ++ |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | 15-180 | +++ |

| 6-Phenylhexyl isothiocyanate (PHITC) | 6 | 15-180 | +++ |

| Data sourced from studies on arylalkyl isothiocyanates. nih.gov |

Application of Computational Tools in SAR/QSAR Modeling for Predictive Research

Computational tools are indispensable in modern drug discovery for predicting the biological activity of novel compounds and optimizing lead structures. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Predictive Modeling : QSAR models allow researchers to predict the toxicological profiles or therapeutic efficacy of chemicals, even before they are synthesized. nih.gov These models are built using datasets of compounds with known activities and a range of calculated molecular descriptors. nih.gov

Molecular Descriptors : Descriptors used in QSAR studies for isothiocyanates can include:

Electronic descriptors : Such as electronegativity and electron density, which are crucial for modeling reactions involving the electrophilic isothiocyanate group. nih.gov

Steric descriptors : Like van der Waals volume, which describes the size and shape of the molecule. nih.gov

Topological and physicochemical descriptors : Including partition coefficients (log P) and molecular refractivity, which relate to the compound's hydrophobicity and transport characteristics. nih.gov

QSAR Methodologies : Various statistical methods are employed to build QSAR models, including Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS). researchgate.net These techniques help to identify the most significant descriptors that influence biological activity. The ultimate goal is to create robust and validated models that can be used to screen large databases of virtual compounds and prioritize them for synthesis and testing. nih.govmdpi.compurdue.edu

Correlation between Specific Chemical Modifications and Observed Biological Responses

Specific modifications to the structure of an isothiocyanate directly correlate with changes in its biological activity. SAR studies provide clear examples of this relationship.

For instance, a study on isothiocyanate derivatives as COX-2 inhibitors revealed distinct activity patterns based on substitutions. The non-substituted parent compound (I1) was found to be a potent and selective COX-2 inhibitor. However, the introduction of electron-withdrawing bromo and cyano groups (compounds I2 and I3) did not result in significant inhibition, highlighting the complex nature of substituent effects. nih.gov

Another study investigating the H₂S-releasing properties of various isothiocyanates found that activity was highly dependent on the structure. The addition of L-cysteine generally increased H₂S release, but the magnitude of this effect varied significantly among different ITC derivatives. nih.gov Compound 25 in the study, 3-pyridyl-isothiocyanate, showed the highest capacity for H₂S release in the presence of L-cysteine. nih.gov

The table below illustrates the impact of structural modifications on COX-2 inhibition for a series of isothiocyanate derivatives.

| Compound ID | Substitution | COX-2 Inhibition (%) at 10 µM | IC50 (µM) |

| I1 | 4-isothiocyanatobenzoyl | 94.69 | 0.020 |

| I1c | 4-isothiocyanatobenzoyl with 4-fluorophenyl ester | 93.43 | 0.022 |

| I2 | 4-bromo-3-isothiocyanatobenzoyl | Not significant | >10 |

| I3 | 4-cyano-3-isothiocyanatobenzoyl | Not significant | >10 |

| Celecoxib | Reference Drug | 89.32 | 0.030 |

| Sulforaphane (B1684495) | Reference ITC | 94.60 | 0.020 |

| Data adapted from a study on synthetic isothiocyanate derivatives. nih.gov |

These examples underscore the principle that even minor chemical modifications can lead to substantial changes in biological response, reinforcing the importance of SAR and QSAR studies in the development of isothiocyanate-based therapeutic agents.

Advanced Applications in Chemical Biology and Materials Science

Chemical Biology Tools and Probes

The utility of 4-isothiocyanatobenzenethiol in chemical biology stems from the distinct reactivity of its two functional groups. The thiol group provides a strong anchor to noble metal surfaces, particularly gold, while the isothiocyanate group serves as a reactive handle for covalently attaching biomolecules.

Bioconjugation Reagents for Targeted Protein and Peptide Modification

This compound is primarily employed as a heterobifunctional linker for the immobilization of proteins and peptides onto surfaces, rather than as a soluble bioconjugation reagent in solution.

The thiol group of this compound is predominantly utilized for its high affinity towards gold surfaces, where it forms stable self-assembled monolayers (SAMs). This interaction is a cornerstone of its application in biosensors and functionalized materials. In the context of protein modification, the thiol group is not typically used for direct labeling of cysteine residues on other proteins, as this would lead to disulfide bond formation which can be reversible. Instead, its primary role is surface anchoring.

The isothiocyanate group, however, can react with the thiol group of cysteine residues on a protein. Isothiocyanates react with thiols to form dithiocarbamate (B8719985) adducts. This reaction is generally faster than the reaction with amines, especially at neutral or slightly acidic pH. However, the resulting dithiocarbamate linkage can be unstable, particularly in the presence of other nucleophiles, which can limit its utility for creating permanently labeled proteins in biological systems. For this reason, while the reaction is chemically possible, it is less commonly employed for stable protein conjugation compared to reactions with amine groups.

The isothiocyanate (-NCS) group of this compound reacts efficiently and specifically with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins, to form a stable thiourea (B124793) bond. This reaction is a well-established method for protein immobilization. When a SAM of this compound is formed on a gold surface, the isothiocyanate groups are exposed, creating a reactive surface ready for protein conjugation.

The reaction proceeds under mild conditions, typically in a slightly alkaline buffer (pH 8-9.5), which deprotonates the lysine's amino group, increasing its nucleophilicity. This method has been successfully used to immobilize a variety of proteins, including antibodies and enzymes, for applications in immunoassays and biocatalysis. The covalent nature of the thiourea linkage ensures that the proteins are robustly attached to the surface.

Table 1: Reactivity of this compound Functional Groups

| Functional Group | Reactive Partner | Resulting Linkage | Stability | Primary Application |

|---|---|---|---|---|

| Thiol (-SH) | Gold Surface | Au-S Bond | High | Surface Anchoring (SAM formation) |

| Isothiocyanate (-NCS) | Primary Amine (e.g., Lysine) | Thiourea | High | Protein Immobilization |

Development of Fluorescent Probes for Cellular Imaging and Detection

While this compound itself is not fluorescent, its isothiocyanate group can be used to covalently attach it to fluorescent dyes. However, its primary application in this area is not for creating soluble probes for intracellular imaging, but rather for constructing surface-based biosensors that employ fluorescence as a detection method.

For instance, a SAM of this compound on a gold surface can be used to immobilize a capture antibody. Subsequent binding of a fluorescently labeled antigen can then be detected. In this setup, this compound acts as the crucial linker, but not as part of the fluorescent probe itself. There is limited specific evidence in the literature of this compound being used as a foundational component in the synthesis of novel, soluble fluorescent probes designed for cellular imaging.

Radiosynthesis for Positron Emission Tomography (PET) Imaging of Biomolecules

In the field of PET imaging, bifunctional chelators are required to bind a metallic radionuclide (like Gallium-68) and conjugate to a targeting biomolecule. While this compound itself is not a chelator, its isothiocyanate functional group is a key component of widely used bifunctional linkers.

A structurally related and commonly used agent is p-isothiocyanatobenzyl-desferrioxamine (DFO-NCS). In this molecule, the isothiocyanate group serves the same purpose: to react with amine groups on biomolecules like antibodies or peptides. The desferrioxamine portion acts as the chelator for radionuclides such as Zirconium-89. Similarly, other chelators like NOTA or DOTA have been functionalized with an isothiocyanate group for labeling with Gallium-68.

For example, a cyclic RGD peptide, which targets αvβ3 integrin in angiogenic tumors, can be conjugated to a NOTA chelator that has been functionalized with an isothiocyanate group. This conjugate is then radiolabeled with 68Ga to create a PET imaging agent. The isothiocyanate group enables the stable attachment of the chelator-radionuclide complex to the targeting peptide. Although these examples use isothiocyanate-functionalized chelators rather than this compound directly, they perfectly illustrate the critical role of the isothiocyanate moiety in the synthesis of PET radiopharmaceuticals.

Interrogation of Biochemical Pathways and Enzyme Function

The application of this compound in studying biochemical pathways and enzyme function is primarily indirect, leveraging its utility in creating analytical platforms such as biosensors.

By immobilizing specific enzymes, antibodies, or other proteins onto a sensor surface (e.g., via a gold substrate coated with a this compound SAM), researchers can study molecular interactions with high sensitivity. For example, an enzyme can be immobilized to study its kinetics by monitoring the binding of substrates or inhibitors in real-time using techniques like surface plasmon resonance (SPR). In this role, this compound is instrumental in the construction of the analytical device.

There is little evidence to suggest that this compound is used as a direct modulator or probe of enzyme function in solution (e.g., as a covalent inhibitor to map active sites). Its utility lies in its function as a molecular tether to create sophisticated bio-interfaces for analytical purposes, which in turn can be used to interrogate biochemical events.

Use as Probes in Metabolic Studies and Pathway Elucidation

The isothiocyanate functional group is known for its reactivity towards nucleophiles, particularly the thiol groups of cysteine residues in proteins and other biological molecules. This reactivity forms the basis for the potential use of isothiocyanate-containing compounds as probes in biological systems. Fluorescently labeled isothiocyanates, for example, are commonly used to tag proteins and oligonucleotides. In principle, this compound could serve as a bifunctional probe, with the isothiocyanate group targeting thiol-containing biomolecules and the thiol group on the benzene (B151609) ring allowing for conjugation to other molecules or surfaces.

However, based on a comprehensive review of the available scientific literature, there is currently no direct evidence or published research specifically detailing the application of this compound as a probe in metabolic studies or for pathway elucidation. While the general chemical properties of isothiocyanates and thiols suggest potential for such applications, specific studies employing this particular compound for these purposes have not been reported. The development of fluorescent probes for biological thiols is an active area of research, but these probes are typically based on different molecular scaffolds. google.comnih.gov Similarly, metabolic studies often utilize stable isotope labeling to trace the fate of molecules through metabolic pathways, a technique that has not been documented with this compound. dntb.gov.uamdpi.com

Investigation of Enzyme Inhibition Mechanisms and Kinetics

Isothiocyanates are a class of compounds that have been investigated for their ability to inhibit various enzymes, a property that underlies some of their biological activities. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) can react with nucleophilic residues in the active or allosteric sites of enzymes, leading to reversible or irreversible inhibition.

While specific studies on the enzyme inhibition mechanisms and kinetics of this compound are not prevalent in the literature, research on other aryl isothiocyanates provides insight into the potential activity of this compound. Aryl isothiocyanates have been shown to be potent inhibitors of various enzymes, including those involved in the metabolism of carcinogens. For instance, compounds like phenethyl isothiocyanate (PEITC) and 4-phenylbutyl isothiocyanate (PBITC) have demonstrated inhibitory effects on cytochrome P450 enzymes responsible for the bioactivation of tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govoup.com

The mechanism of inhibition by these compounds is often competitive, where the isothiocyanate competes with the substrate for binding to the enzyme's active site. nih.govoup.com The potency of inhibition, often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), is dependent on the specific structure of the aryl isothiocyanate and the target enzyme. For example, increasing the alkyl chain length in arylalkyl isothiocyanates has been shown to enhance the inhibitory potency against NNK oxidation. nih.govoup.com Some isothiocyanates have also been investigated as inhibitors of cholinesterases and cyclooxygenase (COX) enzymes. tandfonline.comnih.gov

The following table summarizes the inhibitory activities of several aryl isothiocyanates against different enzymes, illustrating the structure-activity relationships within this class of compounds.

| Isothiocyanate Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) |

|---|---|---|

| Benzyl (B1604629) isothiocyanate (BITC) | NNK Oxidation (Rat Lung Microsomes) | ~1400 nM (IC50) |

| Phenethyl isothiocyanate (PEITC) | NNK Oxidation (Rat Lung Microsomes) | ~300 nM (IC50) |

| 4-Phenylbutyl isothiocyanate (PBITC) | NNK Oxidation (Rat Lung Microsomes) | ~180 nM (IC50) |

| 6-Phenylhexyl isothiocyanate (PHITC) | NNK Oxidation (Mouse Lung Microsomes) | 11-16 nM (Ki) |

| 2-Methoxyphenyl isothiocyanate | Acetylcholinesterase | 0.57 mM (IC50) |

| 3-Methoxyphenyl isothiocyanate | Butyrylcholinesterase | 49.2% inhibition at 1.14 mM |

| Phenyl isothiocyanate | Cyclooxygenase-2 (COX-2) | ~99% inhibition at 50 µM |

Applications in Materials Science and Liquid Crystal Research

Mesogenic Behavior and Liquid Crystalline Properties

While this compound itself is not typically studied for its liquid crystalline properties, derivatives of this compound, where a mesogenic core is introduced, exhibit interesting liquid crystalline behaviors. A notable example is 4-(trans-4-n-hexylcyclohexyl)isothiocyanatobenzene (6CHBT), which incorporates a cyclohexylbenzene (B7769038) core attached to the isothiocyanatobenzene moiety. sigmaaldrich.com

6CHBT is a room-temperature nematic liquid crystal, meaning it possesses a phase of matter that is intermediate between a crystalline solid and an isotropic liquid. In the nematic phase, the elongated molecules of 6CHBT have a long-range orientational order, tending to align along a common direction known as the director, but they lack long-range positional order. This combination of fluidity and anisotropy is characteristic of liquid crystals.

The physical properties of 6CHBT that are pertinent to its mesogenic behavior are summarized in the table below.

| Property | Value |

|---|---|

| Chemical Formula | C19H27NS |

| Molecular Weight | 301.49 g/mol |

| Nematic Phase Range | 11.5 °C to 42.5 °C |

| Refractive Index (n20/D) | 1.532 |

| Density (at 25 °C) | 0.977 g/mL |

The isothiocyanate group in these molecules plays a crucial role in their liquid crystalline properties due to its strong dipole moment, which contributes to the intermolecular interactions that favor the formation of the ordered nematic phase. mdpi.com The study of such compounds is important for the development of new liquid crystal materials for display technologies and other photonic applications.

Integration into Nanomaterials and Hybrid Composites (e.g., Gold Nanorod Interactions)

The interaction of liquid crystals with nanomaterials is a burgeoning field of research, with the potential to create novel hybrid composites with tunable optical and electronic properties. The thiol group in this compound suggests a strong affinity for gold surfaces, a well-established interaction in nanoscience. nih.govnih.gov While direct studies on this compound are scarce, the behavior of its derivative, 6CHBT, when combined with gold nanorods (GNRs), has been investigated.

The following table summarizes the observed changes in the nematic-isotropic transition temperature of 6CHBT upon the addition of gold nanorods.

| Material | Nematic-Isotropic Transition Temperature (T_NI) (°C) |

|---|---|

| Pure 6CHBT | 42.5 |

| 6CHBT + 0.05 wt% GNRs | Slightly Decreased |

| 6CHBT + 0.1 wt% GNRs | Increased relative to 0.05 wt% |

These studies highlight the potential for creating advanced functional materials by integrating isothiocyanatobenzenethiol-based liquid crystals with nanomaterials like gold nanorods, opening up possibilities for applications in sensing, photonics, and electronics.

Future Research Directions and Identification of Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for the Compound

The synthesis of isothiocyanates (ITCs) has traditionally relied on hazardous reagents such as thiophosgene (B130339) or carbon disulfide. rsc.orgdigitellinc.com Future research must prioritize the development of novel and sustainable synthetic routes for 4-isothiocyanatobenzenethiol that are not only efficient but also environmentally benign.

A significant area for exploration is the use of elemental sulfur as a sulfur source, which is an abundant and low-cost byproduct of the petroleum industry. digitellinc.commdpi.com Recent advancements have demonstrated the synthesis of various ITCs from isocyanides and elemental sulfur, often catalyzed by a simple amine base. rsc.orgmdpi.com Adapting these methods for the synthesis of this compound, potentially using a protected thiol group during the reaction, could provide a greener alternative to classical methods.

Microwave-assisted organic synthesis represents another promising avenue. tandfonline.comnih.gov This technique can accelerate reaction rates, improve yields, and reduce the use of solvents. Investigating microwave-assisted thionation of the corresponding isocyanide using reagents like Lawesson's reagent could lead to a rapid and efficient synthesis protocol. tandfonline.com Furthermore, developing one-pot reactions that generate the isothiocyanate from a primary amine precursor would enhance the atom economy and simplify purification processes. researchgate.net

| Methodology | Key Reagents | Advantages | Challenges for this compound |

|---|---|---|---|

| Traditional Methods | Thiophosgene, Carbon Disulfide | Well-established | High toxicity, harsh conditions, poor atom economy rsc.orgdigitellinc.com |

| Elemental Sulfur-Based | Isocyanide, Elemental Sulfur, Amine Catalyst | Sustainable, low-cost sulfur source, high versatility rsc.orgmdpi.com | Protection of the thiol group may be required |

| Microwave-Assisted | Isocyanide, Lawesson's Reagent | Rapid, high yields, reduced solvent use tandfonline.comnih.gov | Optimization of microwave conditions needed |

| Tandem Reactions | Staudinger/aza-Wittig reaction | High efficiency, mild conditions nih.gov | Substrate scope and functional group tolerance |

Expansion of Advanced Computational Modeling for Precise Predictive Research

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, thereby saving time and resources. For this compound, the application of advanced computational modeling is a largely unexplored but highly promising field.

Future research should employ techniques like Density Functional Theory (DFT) to elucidate the electronic structure and reactivity of the molecule. This can help predict how the isothiocyanate and thiol groups will interact with biological nucleophiles and electrophiles, respectively. Molecular docking studies can be used to predict the binding affinity and orientation of this compound within the active sites of various proteins. nih.gov This predictive power is crucial for identifying potential biological targets and understanding its mechanism of action before embarking on extensive laboratory experiments.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of this compound derivatives. By correlating structural modifications with changes in biological activity, these models can guide the synthesis of new analogues with enhanced potency or selectivity.

| Modeling Technique | Research Application | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity Analysis | Electron distribution, reaction mechanism pathways, stability |

| Molecular Docking | Target Identification | Binding affinity, interaction with protein active sites nih.gov |

| QSAR | Derivative Design | Correlation of chemical structure with biological activity |

| Molecular Dynamics (MD) Simulation | Conformational Analysis | Behavior of the molecule in a biological environment over time |

Broadening the Scope of Biological Targets and Interrogated Biochemical Pathways

Isothiocyanates as a class are known to interact with a multitude of biological targets, primarily through the reaction of their electrophilic carbon atom with nucleophilic groups on proteins, such as the thiol groups of cysteine residues. researchgate.net This interaction can modulate various signaling pathways involved in inflammation, cell cycle regulation, and apoptosis. nih.govoregonstate.edunih.gov

A key future direction is to move beyond generalized ITC mechanisms and identify the specific protein targets of this compound. Its bifunctional nature—possessing both an electrophilic isothiocyanate and a nucleophilic thiol—suggests it could engage in unique interactions, perhaps acting as a covalent modifier and a redox-active agent. Research should focus on identifying proteins that are uniquely modulated by this compound.

Potential pathways for investigation include:

The Keap1-Nrf2 Pathway : Many ITCs are potent activators of the Nrf2 transcription factor, a master regulator of antioxidant responses. oregonstate.edu Investigating the effect of this compound on this pathway is a logical first step.

NF-κB Signaling : The NF-κB pathway is a central regulator of inflammation. Some ITCs are known to inhibit this pathway, suggesting a potential anti-inflammatory role. oregonstate.edu

Deubiquitinating Enzymes (DUBs) : Recent studies have shown that ITCs can inhibit DUBs, which are involved in protein degradation and cellular signaling, presenting a novel anticancer mechanism. researchgate.net

Tubulin Polymerization : The disruption of microtubule dynamics is a validated anticancer strategy, and some ITCs have been shown to affect tubulin. nih.gov

| Pathway | General Function | Potential Effect of this compound |

|---|---|---|

| Keap1-Nrf2 | Antioxidant and Detoxification Response | Induction of antioxidant enzymes oregonstate.edu |

| NF-κB | Inflammation and Immune Response | Inhibition of pro-inflammatory signaling oregonstate.edu |

| Apoptosis | Programmed Cell Death | Induction of apoptosis in cancer cells nih.govnih.gov |

| Cell Cycle Checkpoints | Regulation of Cell Division | Arrest of cell cycle progression (e.g., at G2/M phase) nih.gov |

| Protein Ubiquitination | Protein Degradation and Signaling | Inhibition of deubiquitinating enzymes (DUBs) researchgate.net |

Design and Synthesis of Multifunctional Derivatives with Enhanced Properties

The structure of this compound is an ideal scaffold for the design and synthesis of multifunctional derivatives. The presence of the thiol group provides a convenient handle for further chemical modification, allowing for the attachment of other functional moieties to create hybrid molecules with enhanced or entirely new properties.

Future synthetic efforts should be directed towards:

Improving Target Specificity : By attaching moieties that are recognized by specific receptors or enzymes, derivatives can be designed to accumulate at a desired site of action, increasing efficacy and reducing off-target effects.

Modulating Physicochemical Properties : The thiol group can be functionalized to alter the solubility, lipophilicity, and metabolic stability of the parent compound, thereby improving its pharmacokinetic profile.

Creating Dual-Action Agents : The scaffold could be linked to other known pharmacophores to create a single molecule with multiple mechanisms of action. For example, linking it to a known kinase inhibitor could produce a synergistic anticancer agent.

The synthesis of such functionalized aryl and biaryl ITCs is an active area of research and has shown promise in developing compounds with potent biological activities. tandfonline.comresearchgate.net

Integration with "Omics" Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Insight

To gain a holistic understanding of the biological effects of this compound, it is essential to integrate "omics" technologies into future research. nih.gov These high-throughput methods provide a system-wide view of molecular changes within a cell or organism following exposure to the compound.

Proteomics : This is crucial for the unbiased identification of direct protein targets. researchgate.net Techniques such as activity-based protein profiling can be used to identify proteins that covalently react with the isothiocyanate group. This approach moves beyond candidate-based studies to provide a global map of the compound's interactions. nih.gov

Transcriptomics : By analyzing changes in messenger RNA (mRNA) levels, transcriptomics can reveal which genes and signaling pathways are activated or suppressed by the compound. This can offer insights into its downstream effects and mechanisms of action. nih.gov

Metabolomics : This technology analyzes the complete set of metabolites in a biological sample. It can reveal how this compound alters cellular metabolism, which is particularly relevant in diseases like cancer where metabolic reprogramming is a key feature. youtube.com

Integrating data from these different "omics" platforms will provide a comprehensive picture of the compound's mechanism of action, from its initial molecular interactions to its ultimate effects on cellular function and phenotype. nih.govyoutube.com

| Technology | Primary Goal | Key Information Gained |

|---|---|---|

| Proteomics | Identify direct protein targets | Global map of covalent modifications and protein-binding partners researchgate.net |

| Transcriptomics | Profile changes in gene expression | Identification of modulated signaling pathways and gene networks nih.gov |

| Metabolomics | Analyze shifts in cellular metabolism | Understanding of impact on metabolic pathways and cellular energy status youtube.com |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 4-isothiocyanatobenzenethiol with high purity, and how can its structural integrity be validated?

- Answer : Synthesis typically involves nucleophilic substitution reactions, where a thiocyanate group replaces a leaving group (e.g., chloride) on a benzene ring. Purification via column chromatography or recrystallization is critical to remove byproducts. Structural validation requires a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to confirm functional groups and aromatic substitution patterns.

- HPLC to assess purity (>98% is standard for research-grade compounds).

- Mass spectrometry (e.g., ESI-MS) for molecular weight confirmation .

Q. How should researchers design experiments to investigate the reactivity of this compound with amino-containing biomolecules?

- Answer : Use controlled reaction conditions (pH, temperature, solvent polarity) to optimize thiourea bond formation. Kinetic studies via UV-Vis spectroscopy can track reaction progress by monitoring absorbance changes at 250–280 nm (characteristic of isothiocyanate consumption). Include negative controls (e.g., reactions lacking primary amines) to confirm specificity .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

- Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For trace quantification, LC-MS/MS provides higher sensitivity. Calibration curves using pure standards are essential to ensure accuracy. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying solvent conditions?

- Answer : Perform a systematic review of solvent polarity, dielectric constants, and hydrogen-bonding capacity. Use multivariate analysis (e.g., PCA) to identify dominant factors influencing reactivity. Replicate conflicting studies under standardized conditions to isolate variables (e.g., trace moisture levels, oxygen presence) .

Q. What strategies are recommended for designing in vitro studies to assess the compound’s potential as a protein-labeling agent?

- Answer :

- Step 1 : Optimize labeling efficiency by varying molar ratios (compound:protein) and incubation times.

- Step 2 : Validate labeling specificity via SDS-PAGE with Coomassie staining and Western blotting using anti-thiourea antibodies.

- Step 3 : Assess functional impact using enzymatic assays (if applicable) to ensure labeled proteins retain activity .

Q. How should researchers address discrepancies between computational predictions and experimental results regarding the compound’s electronic properties?

- Answer : Re-examine computational parameters (e.g., DFT functional, basis sets) to ensure alignment with experimental conditions (e.g., solvent effects). Cross-validate with spectroscopic techniques:

- IR spectroscopy to compare calculated vs. observed vibrational modes.

- Cyclic voltammetry to measure redox potentials and correlate with HOMO/LUMO gaps .

Methodological and Ethical Considerations

Q. What frameworks are appropriate for conducting a scoping review of this compound’s applications in materials science?

- Answer : Follow Arksey & O’Malley’s framework:

- Stage 1 : Define research questions (e.g., “What polymer modification applications are reported?”).

- Stage 2 : Search databases (SciFinder, PubMed) using controlled vocabulary (e.g., “isothiocyanate AND polymer grafting”).